molecular formula C12H14N2S B1310986 N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine CAS No. 852180-43-9

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine

Cat. No.: B1310986
CAS No.: 852180-43-9
M. Wt: 218.32 g/mol
InChI Key: CZCQBTFBIRJBPO-UHFFFAOYSA-N
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Description

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine (CAS 852180-43-9) is a high-value chemical intermediate with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . This compound features a benzylamine core strategically substituted with a 2-methylthiazole ring, a privileged structure in medicinal chemistry. Heterocycles like the thiazole ring in this compound are fundamental in drug design as they profoundly influence a drug's physical, chemical, and biological properties, often leading to better solubility, enhanced pharmacokinetics, and improved bioavailability . The rigidity and electronic properties of the thiazole ring facilitate key interactions with biological targets, making it a versatile scaffold for constructing novel therapeutic agents. The primary research application of this compound is as a sophisticated building block in organic synthesis and pharmaceutical development. Its structure combines a secondary amine, which can be further functionalized, with an aromatic thiazole system, enabling its use in combinatorial chemistry and fragment-based drug discovery. It is supplied at a purity of 98% , making it suitable for demanding synthetic applications where high purity is critical for yield and product characterization. The compound should be stored under refrigerated conditions to maintain stability . This product is intended For Research Use Only and is not for use in human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCQBTFBIRJBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427634
Record name N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-43-9
Record name N-Methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)benzyl]amine typically involves:

  • Formation of the 1,3-thiazole ring system.
  • Attachment of the thiazole moiety to the benzylamine framework.
  • N-methylation of the benzylamine nitrogen.

Thiazole Ring Construction

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-halo carbonyl compounds with thiourea or related sulfur-nitrogen sources. For example, the reaction of appropriate α-haloketones with thiourea under reflux conditions yields 2-substituted thiazoles. This method is well-established and provides the 2-methyl-1,3-thiazol-4-yl intermediate necessary for further functionalization.

Benzylamine Functionalization

The benzylamine moiety substituted at the 3-position with the thiazole ring can be prepared by:

  • Starting from 3-bromomethylbenzylamine or 3-chloromethylbenzylamine derivatives.
  • Nucleophilic substitution with the thiazole intermediate or its derivatives.
  • Alternatively, condensation reactions involving aromatic aldehydes and amines can be used to form Schiff bases, which upon reduction yield the benzylamine derivatives.

N-Methylation

The final step involves methylation of the secondary amine nitrogen to form the N-methyl derivative. Common methylating agents include:

  • Methyl iodide (iodomethane)
  • Dimethyl sulfate
  • Formaldehyde with formic acid (Eschweiler–Clarke methylation)

The choice of methylating agent depends on the substrate sensitivity and desired reaction conditions. Methylation is typically performed under basic or neutral conditions to avoid side reactions.

Alternative Synthetic Routes and Process Optimization

A patent (US10351556B2) describes advanced synthetic processes involving:

  • Use of protecting groups for amine functionalities such as tert-butyloxycarbonyl (BOC), benzyloxycarbonyl (Cbz), or fluorenylmethyloxycarbonyl (FMOC) to improve selectivity and yield.
  • Employing coupling agents like N,N′-dicyclohexylcarbodiimide (DCC), carbonyldiimidazole (CDI), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) for amide bond formation in intermediates.
  • Use of chlorinating agents (thionyl chloride, oxalyl chloride) and iodinating agents (trimethyl iodide) for halogenation steps.
  • Incorporation of antioxidants such as L-ascorbic acid to inhibit N-oxide impurity formation during synthesis.
  • Preparation of crystalline intermediates to facilitate purification and improve process scalability.

These process improvements enhance the efficiency, purity, and scalability of the synthesis of thiazole-containing benzylamines.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome Notes
1 Thiazole ring formation α-Haloketone + Thiourea, reflux in ethanol Formation of 2-methyl-1,3-thiazol-4-yl intermediate Classic cyclization method
2 Benzylamine substitution 3-Halomethylbenzylamine + Thiazole intermediate Attachment of thiazole to benzylamine core Nucleophilic substitution
3 N-Methylation Methyl iodide or dimethyl sulfate, base Conversion to N-methyl derivative Controlled methylation step
4 Protection/Deprotection BOC, Cbz, FMOC protecting groups, DCC, CDI Protect amine groups during multi-step synthesis Enhances selectivity and yield
5 Purification Crystallization, solid dispersion techniques Isolation of pure compound Improves product stability and purity

Research Findings and Analysis

  • The cyclization of α-haloketones with thiourea is a robust and high-yielding method for thiazole ring synthesis, providing a reliable intermediate for further functionalization.
  • Nucleophilic substitution on benzylamine derivatives allows regioselective introduction of the thiazole moiety at the 3-position of the benzyl ring.
  • N-Methylation is efficiently achieved using methyl iodide under mild conditions, minimizing side reactions.
  • The use of protecting groups and coupling agents as described in patent literature significantly improves the synthetic route's efficiency, especially for complex derivatives or scale-up production.
  • Antioxidants like L-ascorbic acid are critical in preventing oxidative impurities, which can affect the compound's pharmacological properties.
  • Solid dispersion techniques and crystallization methods are employed to enhance the compound's stability and facilitate pharmaceutical formulation.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit promising anticancer activities. For instance, studies have shown that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines. A notable case study demonstrated the effectiveness of thiazole derivatives in inhibiting tubulin polymerization, a crucial process in cancer cell division .

CompoundActivityReference
N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amineCytotoxicity against HepG2 (liver carcinoma)
Thiazole Derivative AInhibition of tubulin polymerization
Thiazole Derivative BInduction of apoptosis in cancer cells

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has indicated that certain thiazole-containing compounds can effectively inhibit bacterial growth. A study focusing on the synthesis of novel thiazole derivatives reported significant antibacterial activity against multiple strains of bacteria .

Neurological Disorders

Recent investigations have highlighted the potential of thiazole derivatives in treating neurological disorders. Research has indicated that compounds like this compound may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been documented in several studies. The ability of these compounds to modulate inflammatory pathways suggests their potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Cytotoxicity Screening : A study conducted by Sayed et al. (2019) synthesized various thiazole derivatives and evaluated their anticancer activity using the MTT assay against HepG2 cells. The results indicated that specific structural modifications significantly enhanced cytotoxic effects .
  • Antibacterial Activity Assessment : Another research effort focused on synthesizing novel thiazole derivatives and assessing their antibacterial efficacy against common pathogens. The findings revealed that certain derivatives displayed potent antibacterial activity, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Thiazole-Containing Amines

Thiazole derivatives are prominent in medicinal chemistry due to their electron-rich aromatic system and pharmacological versatility. Key analogs include:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activity Reference
Target Compound 3-(2-methylthiazol-4-yl)benzyl, N-methyl 218.30 g/mol Research chemical, structural hybridity
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine 4-chlorophenyl, N-propargyl groups 286.03 g/mol Anti-inflammatory (in vitro MTT assay)
N,4-Dimethyl-1,3-thiazol-2-amine N-methyl, 4-methylthiazole 128.19 g/mol Simplified thiazole amine, research intermediate
MTEP (mGluR5 antagonist) Ethynyl-piperidine-thiazole 218.30 g/mol CNS activity (mGluR5 antagonism)

Key Insights :

  • Unlike MTEP, which targets neurological pathways, the target compound lacks a piperidine linker, suggesting divergent pharmacological applications .

Substituted N-Methyl-Benzylamines

Variations in benzylamine substitution patterns influence electronic properties and bioactivity:

Compound Name Benzyl Substituent Molecular Weight Key Properties Reference
Target Compound 3-(2-methylthiazol-4-yl) 218.30 g/mol Thiazole-enhanced lipophilicity
N-Methyl-N-[3-(trifluoromethyl)benzyl]amine 3-CF₃ 203.20 g/mol Electron-withdrawing CF₃ group
N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine 3-triazole 228.28 g/mol Triazole’s hydrogen-bonding potential
N,N-Dimethyl-4-(2-thiazolylazo)aniline 4-thiazolylazo, dimethylamine 259.33 g/mol Chromophoric azo group

Key Insights :

  • The 2-methylthiazole substituent in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing CF₃ group in trifluoromethyl analogs .

Pharmacologically Active Thiazole Amines

Thiazole amines are explored for diverse therapeutic applications:

Compound Name Activity/Mechanism Target/Model Reference
MTEP mGluR5 antagonist Rodent anxiety models
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Antiproliferative (in vitro) Cancer cell lines
Thiazole-thiadiazole secondary amines Antioxidant (ROS scavenging) Biochemical assays

Key Insights :

  • Antiproliferative thiazole-triazole hybrids (e.g., ) highlight the importance of fused heterocycles, a feature absent in the target compound.

Biological Activity

N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of the Compound

Chemical Structure and Properties
this compound has the molecular formula C12H14N2SC_{12}H_{14}N_{2}S and a molecular weight of approximately 218.32 g/mol. The compound features a thiazole ring, which is known for its significant biological activities. Thiazole derivatives often exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects .

Enzyme Interactions

The compound interacts with various enzymes, notably inhibiting cytochrome P450 enzymes. This inhibition can alter the metabolism of other drugs, affecting their efficacy and toxicity. For example, studies have shown that at certain concentrations, this compound can modulate the activity of enzymes involved in drug metabolism .

Dosage Effects

Research indicates that dosage significantly influences the biological effects of this compound:

  • Low Doses : Beneficial effects such as enhanced immune function and increased cell proliferation.
  • High Doses : Toxic effects including liver and kidney damage, along with changes in hematological parameters .

Subcellular Localization

The localization of this compound within cells is critical for its biological activity:

  • Mitochondrial Targeting : The compound localizes to mitochondria, potentially disrupting mitochondrial function and inducing apoptosis.
  • Nuclear Interaction : It also targets the nucleus where it may influence gene expression by interacting with transcription factors .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-AminothiazoleStructureAntimicrobial properties but lacks benzyl and methyl substitutions.
BenzothiazoleStructureExhibits anticancer properties but differs structurally from this compound.

The unique substitution pattern of this compound may confer distinct biological activities compared to similar thiazole derivatives .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it showed lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound in animal models. It has been shown to reduce inflammatory markers in conditions such as arthritis and colitis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine?

  • Methodology : The compound can be synthesized via copper-catalyzed cross-coupling reactions. For example, cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yield intermediate products, followed by purification using column chromatography (0–100% ethyl acetate/hexane gradient) . Alternative routes involve alkylation of thiazole derivatives with benzyl halides under basic conditions .
  • Key Data : Typical yields range from 17.9% for similar thiazole derivatives, with reaction optimization focusing on catalyst loading and solvent selection .

Q. How is the compound characterized using spectroscopic and spectrometric techniques?

  • Methodology :

  • 1H/13C NMR : Peaks for the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and methyl groups (δ ~2.5–3.5 ppm) are critical for structural confirmation .
  • HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]+) validate molecular weight .
  • IR : Absorbance bands (e.g., 3298 cm⁻¹ for N-H stretching) confirm functional groups .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Methodology : By-products from incomplete coupling or oxidation can be minimized using inert atmospheres (N₂/Ar). Purification via acid-base extraction (e.g., HCl washing) and chromatography effectively isolates the target compound .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in determining the compound's structure?

  • Methodology : SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond lengths, angles, and torsional strain. Challenges include handling twinned crystals or low-resolution data, which require iterative refinement and validation using R-factors .
  • Application : Structural insights into the thiazole-benzyl conformation can guide SAR studies .

Q. What strategies are effective in designing analogs of this compound to enhance biological activity?

  • Methodology :

  • Substitution : Modifying the thiazole ring (e.g., introducing halogens or methyl groups) or benzyl moiety (e.g., adding electron-withdrawing groups) alters electronic properties and bioavailability .
  • SAR Studies : Testing analogs against cancer cell lines (e.g., MTT assays) identifies key structural motifs. For example, 5-(benzo[d][1,3]dioxol-5-ylmethyl)-thiazol-2-amine derivatives show enhanced antitumor activity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology : Cross-validate assays using standardized protocols (e.g., consistent cell lines like HeLa or MCF-7). Compare IC₅₀ values under identical conditions (e.g., 4 µM for histone acetylation inhibitors) and account for solvent effects (e.g., DMSO toxicity thresholds) .

Q. What computational methods are used to predict interactions with biological targets?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., histone deacetylases). Key interactions include hydrogen bonding with the thiazole nitrogen and hydrophobic contacts with the benzyl group .
  • QSAR : Quantitative structure-activity relationship models correlate substituent electronegativity or logP values with antimicrobial or anticancer activity .

Data Contradiction Analysis

Q. How to interpret conflicting solubility or stability data in different solvents?

  • Methodology : Solubility discrepancies (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or hydration states. Stability studies (TGA/DSC) under varying pH and temperature conditions clarify degradation pathways .

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